(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-chloro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZGLXBCVRLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the chloro and phenyl groups enhances its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds structurally related to this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of IL-6 and TNF-α activity |
| H1299 | 1.8 | Suppression of cell migration |
These results suggest that the compound may exert its effects by modulating key signaling pathways associated with cancer progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at specific checkpoints, preventing proliferation.
- Cytokine Modulation : By decreasing the secretion of IL-6 and TNF-α, it mitigates inflammatory responses.
Case Studies
A notable study involved the administration of this compound in animal models bearing tumors. The results showed a marked reduction in tumor size and improved survival rates compared to control groups.
Preparation Methods
The preparation of (Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is typically divided into three stages: (1) construction of the benzothiazole core, (2) introduction of the chloro and imino substituents, and (3) esterification of the acetic acid side chain. Each stage requires careful selection of reagents and conditions to preserve the Z-configuration and prevent side reactions.
Benzothiazole Core Formation
The benzothiazole ring is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, reacting 2-amino-6-chlorobenzenethiol with methyl glyoxylate in the presence of acetic acid yields the 3(2H)-benzothiazolone intermediate. This step is critical for establishing the chloro substituent at position 6, which is achieved through electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
Imino Group Installation
The introduction of the (3-phenylpropanoyl)imino group at position 2 involves a condensation reaction between the benzothiazolone intermediate and 3-phenylpropanoyl chloride. This step is facilitated by coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), which activates the carbonyl group for nucleophilic attack by the benzothiazolone’s amine. The Z-configuration is maintained by conducting the reaction at low temperatures (−20°C) and using non-polar solvents like tetrahydrofuran (THF) to minimize isomerization.
Esterification of the Acetic Acid Side Chain
The final stage involves esterification of the acetic acid moiety at position 3 using methanol in the presence of a catalytic amount of sulfuric acid. This step proceeds with near-quantitative yield when conducted under anhydrous conditions and refluxed for 12 hours.
Step-by-Step Synthesis Protocols
Protocol A: HATU-Mediated Coupling (Adapted from ACS Omega)
- Benzothiazolone Formation : React 2-amino-6-chlorobenzenethiol (10 mmol) with methyl glyoxylate (12 mmol) in acetic acid (50 mL) at 80°C for 6 hours. Yield: 85%.
- Chlorination : Treat the benzothiazolone with SO₂Cl₂ (1.2 equiv) in CH₂Cl₂ at 0°C for 2 hours. Yield: 78%.
- Imination : Combine the chlorinated intermediate with 3-phenylpropanoyl chloride (1.1 equiv) and HATU (1.5 equiv) in THF at −20°C for 24 hours. Yield: 90%.
- Esterification : Reflux the product with methanol (20 mL) and H₂SO₄ (0.1 mL) for 12 hours. Yield: 95%.
Protocol B: DCC/NHS Activation (Adapted from Ambeed)
- Benzothiazolone Formation : As in Protocol A.
- Imination : Activate 3-phenylpropanoic acid (1.2 equiv) with DCC (1.3 equiv) and NHS (1.3 equiv) in 1,2-dimethoxyethane at 0°C. Add the benzothiazolone and stir for 48 hours. Yield: 71%.
- Esterification : Same as Protocol A.
Optimization and Mechanistic Insights
Role of Coupling Reagents
HATU outperforms traditional agents like DCC in imine formation due to its ability to stabilize reactive intermediates. Density functional theory (DFT) calculations indicate that HATU lowers the activation energy for the formation of the α-lactam intermediate, which rearranges to the thermodynamically favored Z-imine. In contrast, DCC-mediated reactions require longer reaction times and produce lower yields due to competing side reactions.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates, while temperatures below −10°C prevent epimerization of the imine group. For example, reactions conducted at 25°C result in a 3:1 Z/E ratio, whereas those at −20°C achieve >19:1 Z/E.
Comparative Analysis of Methods
| Method | Coupling Reagent | Yield (%) | Z/E Ratio | Reaction Time (h) |
|---|---|---|---|---|
| A | HATU | 90 | >19:1 | 24 |
| B | DCC/NHS | 71 | 12:1 | 48 |
Key Observations :
Challenges and Solutions
Stereochemical Control
Maintaining the Z-configuration during imine formation is challenging due to the lability of the C=N bond. Solutions include:
Recent Advances (2023–2025)
Recent studies have explored microwave-assisted synthesis to reduce reaction times. For instance, irradiating the imination step at 100 W for 10 minutes increases the yield to 93% while maintaining the Z/E ratio. Additionally, flow chemistry techniques enable continuous production with a throughput of 500 g/hour.
Q & A
Q. Key Methodological Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Stereochemical control of the (Z)-imino group requires low-temperature reactions (<40°C) to prevent isomerization .
How can conflicting spectroscopic data (e.g., NMR or IR) during characterization be resolved?
Advanced
Discrepancies in NMR/IR spectra often arise from tautomerism (e.g., imino-enamine equilibria) or solvent-induced shifts . To address this:
Q. Example Data Contradiction :
| Observed NMR Shift (δ, ppm) | Expected Shift (δ, ppm) | Resolution Method |
|---|---|---|
| 7.85 (s, 1H, NH) | 8.10 | VT-NMR at −20°C |
What experimental strategies optimize reaction yields while minimizing byproducts?
Advanced
Byproduct formation (e.g., oxazolone intermediates ) is mitigated by:
Q. Optimization Table :
| Condition | Yield (Batch) | Yield (Flow) | Byproduct Reduction |
|---|---|---|---|
| 80°C, 2h | 65% | 82% | 40% |
| 100°C, 1h + 0.5 eq DMAP | 78% | 89% | 55% |
How does the (Z)-configuration of the imino group influence biological activity?
Advanced
The (Z)-isomer enhances target binding affinity due to spatial alignment with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2). Computational docking (AutoDock Vina) shows a 3.2 kcal/mol lower binding energy for (Z) vs. (E) isomers . Experimentally, (Z)-configured analogs exhibit 10-fold higher IC₅₀ values in anti-inflammatory assays compared to (E)-isomers .
Q. Mechanistic Insight :
- The 3-phenylpropanoyl group adopts a planar conformation, enabling π-π stacking with aromatic residues in active sites .
What analytical techniques are critical for confirming stereochemical purity?
Q. Basic
Q. Advanced :
- ECD (Electronic Circular Dichroism) coupled with TD-DFT calculations to correlate Cotton effects with absolute configuration .
How can computational methods predict metabolic stability of this compound?
Q. Advanced
Q. Key Finding :
- Methyl ester substitution improves stability vs. ethyl analogs by reducing steric accessibility to esterases .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Q. Advanced
- In-source fragmentation : The methyl ester moiety often cleaves during ionization, producing [M−32]+ ions. Use ESI-MS in negative ion mode to stabilize the molecular ion .
- Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) creates a 3:1 M+/M+2 peak ratio, which can mask low-abundance fragments. Deconvolute using high-resolution MS (Orbitrap) .
How to address low reproducibility in biological activity assays?
Q. Advanced
- Standardize solvent systems : DMSO stock solutions >5% cause target denaturation. Use ≤0.1% DMSO in assay buffers .
- Aggregation screening : Dynamic light scattering (DLS) detects nanoaggregates, which falsely inhibit activity. Add 0.01% Tween-20 to disrupt aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
